2-Benzylidene-4-chlorobutanal
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Overview
Description
2-Benzylidene-4-chlorobutanal is an organic compound with the molecular formula C10H9ClO It is characterized by the presence of a benzylidene group attached to a chlorobutanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-4-chlorobutanal typically involves the condensation of benzaldehyde with 4-chlorobutanal under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-4-chlorobutanal undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylidene-4-chlorobutanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylidene-4-chlorobutanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Benzylideneacetone: Similar structure but lacks the chlorine atom.
4-Chlorobenzaldehyde: Contains the chlorobutanal moiety but lacks the benzylidene group.
Benzylideneacetophenone: Similar structure but with a phenyl group instead of the chlorobutanal moiety.
Uniqueness: 2-Benzylidene-4-chlorobutanal is unique due to the presence of both the benzylidene and chlorobutanal groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above .
Properties
CAS No. |
143008-11-1 |
---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-benzylidene-4-chlorobutanal |
InChI |
InChI=1S/C11H11ClO/c12-7-6-11(9-13)8-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
OUWZOQJFDDYTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CCCl)C=O |
Origin of Product |
United States |
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